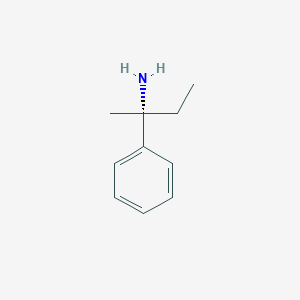

(R)-alpha-Ethyl-alpha-methylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-alpha-Ethyl-alpha-methylbenzylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Chiral Resolution Agent

(R)-alpha-Ethyl-alpha-methylbenzylamine serves as an effective chiral resolution agent. Its ability to form diastereomeric salts with racemic compounds allows for the separation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can be highly dependent on their chirality. For instance, it has been utilized to resolve racemic alpha-methylbenzylamine into its enantiomers, which are then used as intermediates in the synthesis of various pharmaceuticals .

Synthetic Intermediate

This compound is also used as a synthetic intermediate in the production of optically active pharmaceuticals and agrochemicals. Its role as a building block allows chemists to construct complex molecules efficiently .

Analytical Chemistry

Chiral Derivatization Reagent

this compound is recognized for its utility in chiral derivatization, particularly in gas chromatography (GC). It is employed to enhance the separation of enantiomers during analysis, thus facilitating the determination of enantiomeric excess (ee) in various samples .

Organic Synthesis

Synthesis of Chiral Ligands

The compound has been utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands are essential for conducting enantioselective reactions, which are pivotal in producing chiral compounds with high purity and yield .

Case Study: Enantioselective Reactions

A notable application involves using this compound in enantioselective arylation and hydrogenation reactions. Ligands derived from this compound have shown significant effectiveness in catalyzing reactions that yield desired chiral products with high enantioselectivity .

Data Tables

Properties

CAS No. |

10181-67-6 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2R)-2-phenylbutan-2-amine |

InChI |

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

XTTQGFJZEYVZAP-SNVBAGLBSA-N |

SMILES |

CCC(C)(C1=CC=CC=C1)N |

Isomeric SMILES |

CC[C@](C)(C1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.